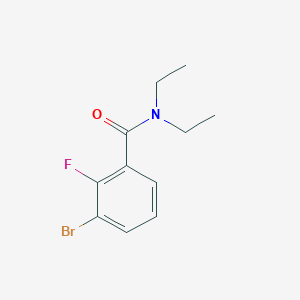

3-Bromo-N,N-diethyl-2-fluorobenzamide

Description

Properties

IUPAC Name |

3-bromo-N,N-diethyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAWNLUJMDUSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo N,n Diethyl 2 Fluorobenzamide

Reactivity of the Halogen Atoms on the Benzamide (B126) Core

The presence of two different halogen atoms, bromine and fluorine, on the benzamide ring imparts a rich and varied reactivity profile to the molecule. These atoms can act as leaving groups in substitution reactions or serve as handles for the introduction of new functional groups through metal-catalyzed processes.

Nucleophilic Aromatic Substitution (SNAr) Directed by Fluorine and Bromine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In 3-Bromo-N,N-diethyl-2-fluorobenzamide, the fluorine atom, being highly electronegative, and the N,N-diethylamide group both contribute to the activation of the ring towards nucleophilic attack.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the elimination of a leaving group. In principle, either the fluorine or the bromine atom can be displaced. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is often the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom.

However, the position of the halogen relative to the activating groups and the nature of the incoming nucleophile and reaction conditions can influence which halogen is preferentially substituted. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, the fluorine atom at position 2 and the bromine atom at position 3 present competitive sites for substitution.

Metalation Reactions and Cross-Coupling Chemistry at the Bromine Position

The bromine atom at the C-3 position of 3-Bromo-N,N-diethyl-2-fluorobenzamide serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. 3-Bromo-N,N-diethyl-2-fluorobenzamide can react with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the C-3 position.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of a wide range of primary or secondary amines at the position of the bromine atom.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzamide.

Transmetalation: The organoboron compound (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.

| Cross-Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 3-Aryl-N,N-diethyl-2-fluorobenzamide |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 3-Amino-N,N-diethyl-2-fluorobenzamide |

Potential for Directed Ortho Metalation (DoM) due to Fluorine and Amide Group

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org It involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.

In 3-Bromo-N,N-diethyl-2-fluorobenzamide, both the N,N-diethylamide group and the fluorine atom are effective directing metalation groups. wikipedia.org The tertiary amide is one of the most powerful DMGs due to its strong coordinating ability with the lithium cation. lookchem.com The fluorine atom also acts as a DMG, albeit weaker than the amide. The synergistic effect of these two groups is expected to direct the metalation to the C-4 position, which is ortho to both the amide (at C-1) and the fluorine (at C-2). This high regioselectivity makes DoM a highly attractive strategy for the synthesis of polysubstituted benzamides.

The general procedure for a DoM reaction would involve treating 3-Bromo-N,N-diethyl-2-fluorobenzamide with a strong base like n-butyllithium or sec-butyllithium (B1581126) at low temperature, followed by the addition of an electrophile.

| Directing Group | Position of Metalation (Predicted) | Potential Electrophiles |

| N,N-diethylamide | C-2 and C-6 | Alkyl halides, Aldehydes, Ketones, CO2, etc. |

| Fluorine | C-1 and C-3 | Alkyl halides, Aldehydes, Ketones, CO2, etc. |

| Combined Effect | C-4 | Alkyl halides, Aldehydes, Ketones, CO2, etc. |

Transformations Involving the N,N-Diethylamide Functionality

The N,N-diethylamide group is generally robust but can undergo specific transformations under certain reaction conditions. These reactions can be synthetically useful for converting the amide into other functional groups.

One common transformation is the reduction of the amide to an amine. While tertiary amides are generally resistant to reduction, powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) reagents can achieve this conversion. For instance, a patent for the synthesis of 2-fluoro-3-bromo-benzylamine describes the reduction of the corresponding primary amide, 3-bromo-2-fluorobenzamide, using borane dimethyl sulfide. A similar strategy could potentially be applied to the N,N-diethyl derivative.

Another potential transformation is the hydrolysis of the amide to the corresponding carboxylic acid. This typically requires harsh conditions, such as strong acid or base and high temperatures, due to the resonance stabilization of the amide bond.

Reaction Pathways and Proposed Mechanisms in Catalyzed Reactions

The catalyzed reactions of 3-Bromo-N,N-diethyl-2-fluorobenzamide, such as the palladium-catalyzed cross-coupling reactions, proceed through well-established mechanistic pathways.

As mentioned in section 3.1.2, the catalytic cycle for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. The specific ligands on the palladium catalyst play a crucial role in the efficiency and scope of these reactions by influencing the rates of these elementary steps.

In the case of Directed ortho Metalation, the mechanism involves the coordination of the organolithium reagent to the heteroatom of the directing group (the oxygen of the amide and the fluorine). This proximity effect facilitates the abstraction of the ortho proton, leading to the formation of a stable aryllithium intermediate. The subsequent reaction with an electrophile is typically a fast and irreversible step.

The interplay of these different reaction pathways makes 3-Bromo-N,N-diethyl-2-fluorobenzamide a versatile building block in organic synthesis, allowing for the selective functionalization at different positions of the aromatic ring and the transformation of the amide group. Further experimental studies are needed to fully explore and optimize the reactivity of this compound and to elucidate the precise mechanisms of its various transformations.

Advanced Spectroscopic and Structural Characterization of 3 Bromo N,n Diethyl 2 Fluorobenzamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive information about the molecular structure of 3-Bromo-N,N-diethyl-2-fluorobenzamide.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

In a hypothetical ¹H NMR spectrum, the signals for 3-Bromo-N,N-diethyl-2-fluorobenzamide would be expected in distinct regions.

Aromatic Region: The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns would be influenced by the electronic effects of the bromine, fluorine, and amide substituents. The fluorine atom at position 2 would introduce complex splitting through fluorine-proton coupling (J_HF) over two to four bonds.

Aliphatic Region: The N,N-diethyl group would likely exhibit characteristic signals. Due to hindered rotation around the amide C-N bond, the two ethyl groups are not chemically equivalent. This would result in two separate sets of signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The methylene protons would likely appear as two broad quartets around 3.1-3.5 ppm, and the methyl protons as two triplets around 1.1-1.2 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | ~7.0 - 8.0 | m (complex) | H-H and H-F couplings |

| N-CH₂ (1) | ~3.1 - 3.5 | br q | J_HH ≈ 7.1 |

| N-CH₂ (2) | ~3.1 - 3.5 | br q | J_HH ≈ 7.1 |

| N-CH₂-CH₃ (1) | ~1.1 - 1.2 | t | J_HH ≈ 7.1 |

| N-CH₂-CH₃ (2) | ~1.1 - 1.2 | t | J_HH ≈ 7.1 |

This table represents predicted values based on general principles and data from analogous compounds. Experimental verification is required.

Carbon (¹³C) NMR Chemical Shift Assignments, including Fluorine Coupling (J_CF)

The ¹³C NMR spectrum would provide information on each carbon atom in the molecule. A key feature would be the carbon-fluorine coupling constants (J_CF), which are invaluable for assigning the aromatic carbons.

Carbonyl Carbon: The amide carbonyl carbon (C=O) would resonate at the downfield end of the spectrum, typically around 165-170 ppm.

Aromatic Carbons: The six aromatic carbons would appear between 110-160 ppm. The carbon directly bonded to the fluorine atom (C-2) would exhibit a large one-bond coupling constant (¹J_CF, typically >240 Hz) and appear as a doublet. The other aromatic carbons would show smaller couplings (²J_CF, ³J_CF, ⁴J_CF) to the fluorine atom, also resulting in doublet signals.

Aliphatic Carbons: Similar to the proton spectrum, the non-equivalence of the ethyl groups would lead to two distinct signals for the methylene carbons (around 40-43 ppm) and two for the methyl carbons (around 12-14 ppm).

A table of predicted ¹³C NMR chemical shifts and C-F coupling constants is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |

| C=O | ~165 - 170 | - |

| C-F | ~155 - 160 | ¹J ≈ 240-250 |

| C-Br | ~115 - 120 | ³J ≈ 3-5 |

| Aromatic C | ~110 - 140 | ²⁻⁴J ≈ 2-25 |

| N-CH₂ (1) | ~40 - 43 | - |

| N-CH₂ (2) | ~40 - 43 | - |

| N-CH₂-CH₃ (1) | ~12 - 14 | - |

| N-CH₂-CH₃ (2) | ~12 - 14 | - |

This table represents predicted values based on general principles and data from analogous compounds. Experimental verification is required.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine nucleus. A single signal would be expected for the fluorine atom in 3-Bromo-N,N-diethyl-2-fluorobenzamide. The chemical shift of this signal provides a sensitive probe of the substitution pattern on the aromatic ring. For comparison, the ¹⁹F signal for 4-fluorobenzaldehyde (B137897) appears around -102.4 ppm, but the ortho-position and the different substituents in the target molecule would cause this value to shift.

Advanced Multi-dimensional NMR Techniques for Complete Structure Elucidation

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin system and the ethyl groups.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached, allowing for the straightforward assignment of protonated carbons.

HMBC: Would show correlations between protons and carbons over two and three bonds. This would be critical for assigning the quaternary (non-protonated) carbons, such as the carbonyl, C-Br, and C-F carbons, by observing their correlations to nearby protons.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, with the molecular formula C₁₁H₁₃BrFNO, the theoretical monoisotopic mass can be calculated. This experimental measurement would serve as a definitive confirmation of the compound's elemental composition. The presence of bromine would be readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two major peaks in the mass spectrum separated by two mass units (M+ and M+2).

| Formula | Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| C₁₁H₁₃⁷⁹BrFNO | [M+H]⁺ | 274.0297 | Data not available |

| C₁₁H₁₃⁸¹BrFNO | [M+H]⁺ | 276.0277 | Data not available |

This table shows calculated values. Experimental HRMS data is required for confirmation.

Fragmentation Patterns and Isotopic Signatures (e.g., for Bromine)

In mass spectrometry, the fragmentation of 3-Bromo-N,N-diethyl-2-fluorobenzamide is expected to follow pathways characteristic of aromatic amides and halogenated compounds. A key diagnostic feature in the mass spectrum will be the isotopic signature of the bromine atom. Natural bromine consists of two isotopes, 79Br and 81Br, in nearly a 1:1 ratio. scribd.com This results in the molecular ion peak (M+) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M+ and M+2). scribd.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.

The primary fragmentation of N,N-dialkylbenzamides typically involves α-cleavage at the C-N bond of the amide group. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, this would lead to the formation of a stable benzoyl cation. Another significant fragmentation pathway for amides is the McLafferty rearrangement, although this is more common in primary amides. libretexts.org

Given the structure, the following fragmentation patterns can be anticipated:

Loss of a halogen: The molecule may lose the bromine atom, which is a common fragmentation mode for halogenated compounds, leaving behind a cation. scribd.com

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

Cleavage of the N-ethyl bond: Loss of an ethyl radical (•CH₂CH₃) from the diethylamino group is another likely fragmentation.

A plausible fragmentation pathway for 3-Bromo-N,N-diethyl-2-fluorobenzamide would involve the initial formation of the molecular ion, which would then undergo cleavage to produce several key fragment ions. The presence of the aromatic ring contributes to the stability of the molecular ion. libretexts.org For the related compound 4-bromo-N,N-diethylbenzamide, significant ions are observed that correspond to the molecular ion and fragments resulting from the loss of bromine and cleavage of the amide group. nih.gov

Table 1: Anticipated Mass Spectrometry Fragmentation Data for 3-Bromo-N,N-diethyl-2-fluorobenzamide

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 275/277 | [C₁₁H₁₃BrFNO]⁺ | Molecular ion peak (M+) with characteristic 1:1 bromine isotopic pattern |

| 196 | [C₁₁H₁₃FNO]⁺ | Loss of bromine atom |

| 183/185 | [C₇H₃BrFO]⁺ | Acylium ion formed by cleavage of the C-N bond |

| 100 | [C₆H₁₄N]⁺ | Diethylaminium cation |

| 72 | [C₄H₁₀N]⁺ | Fragment from the diethylamino group |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, the IR spectrum is expected to show characteristic absorption bands corresponding to the amide, aromatic, and carbon-halogen bonds.

The most prominent band is typically the C=O stretching vibration of the tertiary amide group (Amide I band), which is expected to appear in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is usually found in the 1400-1450 cm⁻¹ range. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The presence of halogens will also be indicated by specific absorption bands in the fingerprint region. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ range, while the C-Br stretching vibration is found at lower wavenumbers, generally between 500 and 600 cm⁻¹. spectroscopyonline.com

Table 2: Predicted Infrared (IR) Absorption Frequencies for 3-Bromo-N,N-diethyl-2-fluorobenzamide

| Functional Group | Vibrational Mode | Anticipated Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2970 | Medium |

| Amide C=O | Stretching (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| Amide C-N | Stretching | 1400 - 1450 | Medium |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, Raman spectroscopy would be valuable for gaining further insights into the skeletal structure of the molecule.

X-ray Crystallography of Substituted Benzamide (B126) Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For a substituted benzamide derivative like 3-Bromo-N,N-diethyl-2-fluorobenzamide, obtaining a single crystal suitable for X-ray diffraction would be the first step.

The data collection process typically involves mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays. The diffraction pattern is recorded on a detector, and the data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares procedures. This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated structure factors. For a related compound, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, the crystal data was collected and the structure was refined to provide detailed molecular geometry. nih.govresearchgate.net

Table 3: Representative Crystal Data and Structure Refinement Parameters for a Substituted Benzamide Analog

| Parameter | Value for 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide nih.govresearchgate.net |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₄H₉BrF₃NO |

| Mr | 344.13 |

| Crystal system, space group | Monoclinic, P2₁/n |

| Temperature (K) | 296 |

| a, b, c (Å) | 7.7981 (6), 8.8781 (7), 19.3332 (15) |

| β (°) | 96.657 (3) |

| V (ų) | 1327.9 (2) |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation type | Mo Kα |

| Reflections collected | 9625 |

| Independent reflections | 2341 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.106 |

| Goodness of fit on F² | 1.03 |

The refined crystal structure allows for a detailed analysis of the molecular conformation, which is largely defined by the torsion angles. A key conformational feature of benzamides is the torsion angle between the plane of the aromatic ring and the plane of the amide group. This angle is influenced by the steric and electronic effects of the substituents on both the ring and the nitrogen atom.

In the case of 3-Bromo-N,N-diethyl-2-fluorobenzamide, steric hindrance between the ortho-fluoro substituent, the bromine at the 3-position, and the bulky N,N-diethylamide group is expected to cause a significant twist between the phenyl ring and the amide moiety. For comparison, in the crystal structure of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, the dihedral angle between the two benzene rings is 10.40 (12)°. nih.govresearchgate.net The torsion angle of the central –Car—C(=O)—N—Car– segment in this analog is -175.5 (2)°. nih.govresearchgate.net

Table 4: Key Torsion Angles in Substituted Benzamide Analogs

| Torsion Angle | Definition | Observed Value in Analog (°) |

|---|---|---|

| Dihedral Angle (Ring-Amide) | Angle between the plane of the phenyl ring and the amide plane | Varies with substitution |

| C(2)-C(1)-C(7)-O(1) | Defines the orientation of the carbonyl group relative to the ring | Typically close to 0° or 180° |

| C(1)-C(7)-N(1)-C(8) | Defines the planarity of the amide bond | Close to 180° (trans) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of benzamides is dictated by a variety of intermolecular interactions that direct the assembly of molecules into a stable, three-dimensional lattice. The specific nature and hierarchy of these interactions are highly dependent on the functional groups present. In the case of 3-Bromo-N,N-diethyl-2-fluorobenzamide and its analogs, the interplay between hydrogen bonds, halogen bonds, and π–π stacking is fundamental to their crystal engineering.

Hydrogen Bonding Networks (N-H...O, C-H...F, C-H...O)

Hydrogen bonds are among the most influential forces in determining the crystal packing of amides. ias.ac.in Their strength and directionality allow for the formation of robust and predictable supramolecular synthons.

Notably, as a tertiary amide, 3-Bromo-N,N-diethyl-2-fluorobenzamide lacks a proton on the nitrogen atom and is therefore incapable of forming the classic N-H···O hydrogen bonds that are a hallmark of primary and secondary amide structures.

In analogous secondary benzamides, such as 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, strong N-H···O hydrogen bonds are a dominant feature, linking molecules into infinite C(4) chains. researchgate.neted.ac.uk Similarly, in the crystal structures of various N-(phenyl)benzamides and N-(p-tolyl)benzamides, N-H···O interactions are primary drivers of the crystal packing, often forming layers or other well-defined motifs. researchgate.netsemanticscholar.org

For 3-Bromo-N,N-diethyl-2-fluorobenzamide, the weaker C-H···O and C-H···F hydrogen bonds become more significant in directing the supramolecular assembly.

C-H···F Interactions : The presence of the ortho-fluorine substituent introduces the possibility of C-H···F interactions. These are generally considered weak hydrogen bonds, with energies well below 10 kJ mol⁻¹. ed.ac.uk However, their cumulative effect can be significant in stabilizing a crystal lattice. ed.ac.uk Studies on fluorobenzene (B45895) derivatives show that C-H···F contacts occur with a frequency greater than random chance, suggesting they are an important, albeit subtle, structure-directing force. ed.ac.uk

Halogen Bonding Interactions (C-X...Y)

Halogen bonds are highly directional non-covalent interactions where a halogen atom acts as an electrophilic species (a σ-hole donor) interacting with a nucleophile (acceptor) such as an oxygen, nitrogen, or another halogen atom. nih.govrsc.org The strength of this interaction typically follows the trend I > Br > Cl > F. ias.ac.in

In the crystal lattice of 3-Bromo-N,N-diethyl-2-fluorobenzamide, both the bromine and fluorine atoms can participate in such interactions.

Bromine-based Halogen Bonds (C-Br···Y) : The bromine atom at the 3-position is a potent halogen bond donor. In the crystal structure of the analog 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, short Br···Br contacts of 3.6141 Å link the primary N-H···O hydrogen-bonded chains into ribbons. researchgate.neted.ac.uk In other halogenated compounds, such as 4-bromobenzenesulfonamide, distinct Br···O halogen bonds contribute to the packing of molecular layers. researchgate.net It is therefore highly probable that C-Br···O=C or C-Br···F interactions are present in the crystal structure of the title compound.

Fluorine-based Interactions (C-F···Y) : The fluorine atom is the weakest halogen bond donor. Consequently, C-F centered halogen bonds are rare and typically only observed when fluorine is bonded to a strongly electron-withdrawing group. More commonly, the electronegative fluorine atom acts as a hydrogen bond acceptor in C-H···F interactions or participates in other electrostatic contacts. ed.ac.uk

Pi-Stacking Interactions and Aromatic Ring Orientations

Interactions between the π-systems of the aromatic rings are crucial for stabilizing the crystal structures of benzamides. nih.gov These interactions are highly sensitive to the electronic nature and steric hindrance of substituents on the ring. rsc.orgresearchgate.net

The most common arrangements are parallel-displaced or T-shaped (edge-to-face), which are generally more energetically favorable than a direct face-to-face sandwich orientation. researchgate.net In the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, weak offset π–π interactions are observed, with intercentroid distances of approximately 3.86 Å. researchgate.neted.ac.uk

For 3-Bromo-N,N-diethyl-2-fluorobenzamide, two factors significantly influence the π-stacking geometry:

Halogen Substitution : The presence of halogens, particularly fluorine, can disrupt ideal π–π stacking. The electrostatic repulsion between the electron-rich halogen atoms on adjacent rings can lead to larger offset displacements or favor edge-to-face arrangements. rsc.org

Steric Hindrance : The bulky N,N-diethyl group can sterically hinder the close approach of aromatic rings, potentially preventing efficient π-stacking or forcing a specific, less compact arrangement. Studies on 2-hydroxy-N,N-diethylbenzamide highlight how the steric effect of the ethyl groups can influence molecular conformation and disrupt certain intramolecular interactions. researchgate.net

The final orientation of the aromatic rings in the crystal lattice will be a compromise between maximizing stabilizing π-stacking interactions and minimizing steric and electrostatic repulsion.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of all close contacts. The surface is color-coded to highlight interactions shorter than the van der Waals radii sum (red spots), contacts of intermediate length (white), and longer contacts (blue). researchgate.netsamsun.edu.tr

Furthermore, the analysis generates 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide a quantitative percentage contribution for each interaction type. eurjchem.com

While no specific Hirshfeld analysis exists for 3-Bromo-N,N-diethyl-2-fluorobenzamide, data from analogs demonstrate its utility:

In a study of N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide, Hirshfeld analysis revealed that H···H contacts accounted for the largest percentage of the surface, followed by O···H/H···O and C···H/H···C interactions, quantitatively confirming the importance of the hydrogen bonds in the crystal packing. semanticscholar.org

For N-(1,3-dioxoisoindolin-2-yl)benzamide derivatives, the analysis similarly quantifies the contributions of various hydrogen bonds and other van der Waals contacts. eurjchem.com

A hypothetical Hirshfeld analysis of the title compound would be expected to quantify the relative contributions of C-H···O, C-H···F, and C-H···Br contacts, as well as weaker H···H, C···H, and potential Br···O or Br···F interactions, providing a complete and quantitative assessment of the forces governing its crystal packing.

Computational Chemistry and Molecular Modeling of 3 Bromo N,n Diethyl 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to study the electronic structure of molecules, providing a foundation for understanding their properties.

Geometry Optimization and Energetic LandscapesGeometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable structure.

By exploring the energetic landscape, researchers can identify not only the global minimum energy structure but also other stable conformations (local minima) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and how it might change its shape.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)The electronic structure of a molecule governs its chemical reactivity. An analysis for this compound would involve:

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com For a molecule with a large energy gap, it would imply high kinetic stability and low chemical reactivity. mdpi.com

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. nih.gov This map uses a color gradient to show electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Fictional Data Example: Calculated Electronic Properties

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity; electron-accepting ability. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)DFT calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. nrel.gov Comparing computed shifts for different possible isomers or conformers with experimental values is a powerful method for structure elucidation. nrel.gov However, discrepancies can occur, and advanced computational methods may be needed for highly accurate predictions. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. These calculations can help assign specific vibrational modes (e.g., C=O stretch, C-Br stretch) to the experimental peaks. researchgate.net Typically, calculated frequencies are scaled to better match experimental results due to approximations in the theoretical models. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The N,N-diethylamide group and its rotation around the C-N bond, as well as the rotation of the entire amide group relative to the fluorobenzoyl ring, give 3-Bromo-N,N-diethyl-2-fluorobenzamide significant conformational flexibility. A conformational analysis would involve systematically exploring these rotations to map out the potential energy surface (PES). The PES is a multidimensional surface that shows the energy of the molecule as a function of its geometry. This analysis would identify all low-energy conformers and the energy barriers for converting between them, providing a detailed picture of the molecule's structural dynamics.

Elucidation of Reaction Mechanisms and Transition States

Computational methods are essential for studying chemical reactions, allowing researchers to map out the entire reaction pathway from reactants to products. For 3-Bromo-N,N-diethyl-2-fluorobenzamide, this could involve studying its synthesis or its reactions with other molecules. DFT calculations would be used to locate the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction. This provides fundamental insights into the molecule's reactivity and how it might be chemically transformed.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uq.edu.au An MD simulation of 3-Bromo-N,N-diethyl-2-fluorobenzamide would involve solving Newton's equations of motion for all atoms in the system. This would allow researchers to observe how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) at an atomistic level. Such simulations are crucial for understanding conformational changes, intermolecular interactions, and other dynamic processes that cannot be captured by static models. nih.gov

Role of 3 Bromo N,n Diethyl 2 Fluorobenzamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of More Complex Organic Molecules

No specific examples or detailed research findings were found in the available literature demonstrating the use of 3-Bromo-N,N-diethyl-2-fluorobenzamide as a precursor in the synthesis of more complex organic molecules. While substituted benzamides are a common class of intermediates in organic synthesis, the particular synthetic utility of this compound has not been documented in readily accessible scientific sources.

Formation of Advanced Benzamide (B126) Scaffolds with Diverse Substitution Patterns

There is no available information on the use of 3-Bromo-N,N-diethyl-2-fluorobenzamide in the formation of advanced benzamide scaffolds with diverse substitution patterns. Methodologies such as cross-coupling reactions or other functionalization techniques have not been specifically reported for this compound in the reviewed literature.

Utility in Heterocyclic Compound Synthesis

The utility of 3-Bromo-N,N-diethyl-2-fluorobenzamide in the synthesis of heterocyclic compounds has not been described in the scientific literature. There are no documented instances of this compound being used as a starting material or intermediate for the construction of heterocyclic ring systems.

Design and Synthesis of Ligands for Coordination Chemistry

No information was found concerning the design and synthesis of ligands for coordination chemistry derived from 3-Bromo-N,N-diethyl-2-fluorobenzamide. The potential for this compound to act as a precursor to ligands in coordination chemistry has not been explored in the available research.

Advanced Analytical Methodologies for Quality Control and Research Applications

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purity assessment of non-volatile and thermally labile compounds like 3-Bromo-N,N-diethyl-2-fluorobenzamide.

Development of Chromatographic Methods for Purity Assessment

The development of a robust HPLC method for purity assessment of 3-Bromo-N,N-diethyl-2-fluorobenzamide involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main component from any process-related impurities or degradation products. A typical reversed-phase HPLC method is often the first choice due to its versatility and applicability to a wide range of organic molecules.

Key aspects of method development include the selection of a suitable stationary phase, mobile phase composition, and detection wavelength. A C18 column is a common starting point, offering good retention and separation for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Detection is typically performed using a UV detector, with the wavelength selected based on the UV spectrum of 3-Bromo-N,N-diethyl-2-fluorobenzamide to maximize sensitivity. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of 3-Bromo-N,N-diethyl-2-fluorobenzamide

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination (if applicable to derivatives)

While 3-Bromo-N,N-diethyl-2-fluorobenzamide itself is not chiral, derivatives of this compound synthesized in subsequent steps might possess stereogenic centers. In such cases, chiral HPLC is indispensable for the determination of enantiomeric excess (e.e.). Chiral separation is typically achieved using a chiral stationary phase (CSP) that can differentiate between enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds. The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving enantioseparation. The determination of e.e. is crucial in pharmaceutical development as different enantiomers of a drug can have distinct pharmacological and toxicological profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the analysis of 3-Bromo-N,N-diethyl-2-fluorobenzamide. It is particularly useful for the identification of unknown impurities and for the quantification of the compound at low concentrations.

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar and semi-polar compounds like benzamides, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺. This allows for the straightforward determination of the molecular weight of the compound and its impurities.

For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected and fragmented, and a specific product ion is monitored. This technique provides excellent selectivity and sensitivity, enabling the accurate quantification of the target compound even in complex matrices.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. The use of UPLC can dramatically reduce analysis times, often from tens of minutes to just a few minutes, while maintaining or even improving the quality of the separation.

For the analysis of 3-Bromo-N,N-diethyl-2-fluorobenzamide, a UPLC method would offer faster purity assessments and impurity profiling, leading to increased sample throughput in a quality control environment. The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures.

Table 2: Comparison of Typical HPLC and UPLC Performance for Aromatic Amide Analysis

| Parameter | HPLC | UPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 100 mm |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Run Time | 15 - 40 min | 1 - 5 min |

| Resolution | Good | Excellent |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are suitable for the analysis of volatile and thermally stable compounds. While 3-Bromo-N,N-diethyl-2-fluorobenzamide has a relatively high boiling point, it may be amenable to GC analysis, particularly for the detection of volatile impurities from the synthesis process. The thermal stability of the compound would need to be confirmed to avoid on-column degradation.

In GC, the sample is vaporized and separated in a gaseous mobile phase. A flame ionization detector (FID) can be used for general-purpose analysis, while a mass spectrometer (in GC-MS) provides structural information for peak identification. A GC-MS method for N,N-dimethylbenzamide has been reported for the determination of dimethylamine impurity, which could be adapted for related compounds. For halogenated compounds, GC coupled with a high-resolution mass spectrometer (HRMS) can be particularly effective for the analysis of brominated compounds.

A potential GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of the target compound and any impurities.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of 3-Bromo-N,N-diethyl-2-fluorobenzamide. CV involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound.

The presence of the bromo and fluoro substituents on the aromatic ring, as well as the amide functional group, will influence the electron density of the molecule and thus its redox behavior. Studies on haloarenes have shown that the reduction of the carbon-halogen bond can be observed by cyclic voltammetry. The data obtained from CV can be valuable for understanding the electronic structure of the molecule and its potential reactivity in redox reactions. These studies are typically performed in an organic solvent with a supporting electrolyte.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The diethylamide group (-N(CH₂CH₃)₂) shows distinct triplet signals for CH₂ groups (~δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂). Fluorine and bromine substituents cause deshielding in adjacent carbons (e.g., C-2 and C-3 in the benzene ring) .

- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1650–1680 cm⁻¹. Fluorine substituents reduce conjugation, shifting the peak slightly .

- Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular weight (312.08 g/mol). Fragmentation patterns include loss of Br (~79/81 Da) and diethylamide groups .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry and rule out positional isomers.

What challenges arise in crystallographic refinement of halogenated benzamides, and how can SHELX software address them?

Advanced Research Focus

Halogen atoms (Br, F) introduce challenges due to heavy-atom effects and anisotropic displacement. Key steps include:

- Data Collection : High-resolution X-ray data (≤1.0 Å) to resolve Br/F positions .

- SHELX Refinement : Use SHELXL for iterative least-squares refinement. Fluorine atoms require careful handling of ADPs (anisotropic displacement parameters) to avoid overfitting .

- Validation : Check for reasonable bond lengths (C-Br: ~1.9 Å; C-F: ~1.35 Å) and R-factors (R₁ < 0.05 for high-quality data) .

Q. Advanced Research Focus

- Suzuki-Miyaura Coupling : The bromine atom at C-3 serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Fluorine at C-2 deactivates the ring, directing electrophilic substitution to C-5/C-6 .

- Computational Modeling : DFT studies can predict regioselectivity. For example, Fukui indices may indicate higher electrophilicity at C-5 due to meta-directing effects of -N(Et)₂ and -F .

Methodological Note : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/water for optimal coupling efficiency.

How should researchers resolve contradictions in synthetic yields or spectroscopic data across studies?

Q. Advanced Research Focus

- Reproducibility Checks : Verify solvent purity, reaction atmosphere (N₂/Ar), and catalyst lot variability.

- Analytical Cross-Validation : Compare NMR shifts with computed spectra (e.g., ACD/Labs or Gaussian) to identify impurities .

- Case Study : If reported yields vary (e.g., 50% vs. 70%), assess differences in workup (e.g., extraction pH, chromatography solvents) .

What strategies optimize the stability of 3-Bromo-N,N-diethyl-2-fluorobenzamide in long-term storage?

Q. Methodological Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.